molecular formula C7H5Cl2N3 B13125371 4,7-Dichloro-1H-benzo[d]imidazol-2-amine

4,7-Dichloro-1H-benzo[d]imidazol-2-amine

Katalognummer: B13125371
Molekulargewicht: 202.04 g/mol
InChI-Schlüssel: VISIHKHLHHXUEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dichloro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with a suitable dichlorinated precursor. One common method is the reaction of 4,7-dichloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction yields the desired benzimidazole derivative with high purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4,7-Dichloro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential treatment for various diseases.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of DNA topoisomerases, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

    4,7-Dichloro-1H-benzo[d]imidazole: Lacks the amine group but shares similar chemical properties.

    2-Amino-1H-benzo[d]imidazole: Similar structure but without chlorine atoms.

    4-Chloro-1H-benzo[d]imidazole: Contains only one chlorine atom.

Uniqueness: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine is unique due to the presence of two chlorine atoms and an amine group, which confer distinct reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H5Cl2N3

Molekulargewicht

202.04 g/mol

IUPAC-Name

4,7-dichloro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12)

InChI-Schlüssel

VISIHKHLHHXUEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1Cl)NC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.